

comparative analysis of LDN-209929's effect on different histone modifications

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Compound of Interest

Compound Name: LDN-209929 dihydrochloride

Cat. No.: B15606589

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LDN-209929: A Comparative Analysis of its Impact on Histone Modifications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of LDN-209929, a potent and selective haspin kinase inhibitor, and its effects on histone modifications. By examining its performance against other known haspin inhibitors, this document aims to equip researchers with the necessary data to make informed decisions for their experimental designs.

Introduction to Haspin Kinase and its Inhibition

Haspin is a serine/threonine kinase that plays a crucial role in cell division. Its primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1][2][3] This specific histone mark is essential for the proper alignment of chromosomes during mitosis. Consequently, inhibitors of haspin kinase are valuable tools for studying mitotic processes and are being explored as potential anti-cancer therapeutics.[4] LDN-209929 has emerged as a potent and highly selective inhibitor of haspin kinase, necessitating a thorough comparison with other available inhibitors to understand its specific effects on the landscape of histone modifications.

Comparative Analysis of Haspin Kinase Inhibitors







The following table summarizes the in vitro potency of LDN-209929 and other well-characterized haspin kinase inhibitors. The data highlights the inhibitory concentration (IC50) against haspin and, where available, key off-target kinases to provide a measure of selectivity.



Compoun	Target Kinase	IC50 (nM)	Off-Target Kinase(s)	Off-Target IC50 (nM)	Selectivit y (Fold)	Referenc e
LDN- 209929	Haspin	55	DYRK2	9,900	180	[5][6]
LDN- 192960	Haspin	10	DYRK2	48	4.8	[1][5][6][7]
CLK1	210	[7]	_			
DYRK1A	100	[7]	_			
DYRK3	19	[7]	_			
PIM1	720	[7]				
CHR-6494	Haspin	2	TrkA	- (% inh @ 100nM = 58)	-	[8]
GSK-3β	- (% inh @ 100nM = 48)	-	[8]			
PIM1	- (% inh @ 100nM = 36)	-	[8]			
Cdk1/B	- (% inh @ 100nM = 34)	-	[8]	•		
Cdk2/A	- (% inh @ 100nM = 33)	-	[8]			
MU1920	Haspin	6	-	-	-	[5][6]
5- iodotuberci din (5-ITu)	Haspin	5-9	CLK family	Significant	-	[9]



Significant - [9] family

Note: A higher selectivity fold indicates greater specificity for the target kinase. The data for CHR-6494 is presented as percent inhibition at a fixed concentration, as IC50 values for these off-targets were not provided in the source.

Signaling Pathways and Experimental Workflows

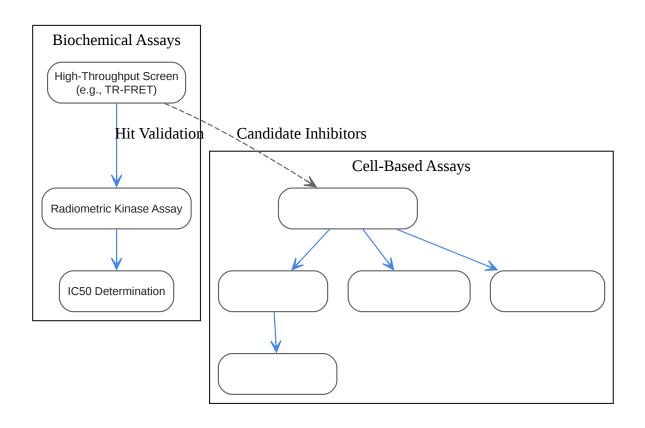
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided in DOT language.



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Caption: Haspin Kinase Signaling Pathway in Mitosis.





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